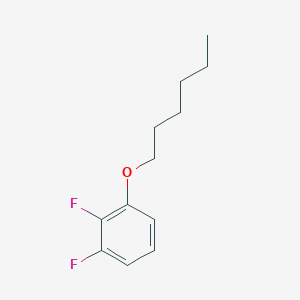

1,2-Difluoro-3-(hexyloxy)benzene

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 1,2-Difluoro-3-(hexyloxy)benzene and related compounds involves advanced organic synthesis techniques. For example, visible-light-induced difluoroalkylation is a novel method developed for synthesizing bis-difluoroalkylated benzoxepines and 2H-chromenes from 1-(allyloxy)-2-(1-arylvinyl)benzenes, demonstrating the potential for creating complex fluorinated structures under mild conditions (Zhou et al., 2022).

Molecular Structure Analysis

Molecular structure analysis focuses on the spatial arrangement of atoms within the compound. The coordination chemistry of fluorocarbons, including difluoro-m-cyclophane-based fluorocryptands, reveals the impact of fluorine atoms on molecular geometry and potential for forming metal ion complexes, highlighting the structural versatility and reactivity of fluorinated compounds (Plenio et al., 1997).

Chemical Reactions and Properties

Chemical reactions involving 1,2-Difluoro-3-(hexyloxy)benzene showcase its reactivity and potential for further functionalization. Hexafluoroisopropanol (HFIP)-catalyzed direct dehydroxydifluoroalkylation of benzylic and allylic alcohols with difluoroenoxysilanes presents a method for synthesizing a broad range of α,α-difluoroketones, indicating the compound's versatility as a building block in organic synthesis (Li et al., 2021).

Physical Properties Analysis

The physical properties of 1,2-Difluoro-3-(hexyloxy)benzene and similar compounds are critical for their application in material science and organic electronics. For instance, the synthesis and characterization of fluorinated polyimides derived from various aromatic dianhydrides reveal insights into the compound's thermal stability, dielectric properties, and optical transparency, demonstrating its potential in high-performance materials (Chen et al., 2020).

Chemical Properties Analysis

Analyzing the chemical properties of 1,2-Difluoro-3-(hexyloxy)benzene involves understanding its reactivity, stability, and interaction with other molecules. The direct and mild formylation of substituted benzenes using dichloromethyl methyl ether-silver trifluoromethanesulfonate showcases innovative approaches to functionalizing benzene derivatives, including those with difluoro groups, under relatively mild conditions (Ohsawa et al., 2013).

Wissenschaftliche Forschungsanwendungen

Supramolecular Chemistry Applications

Compounds similar to 1,2-Difluoro-3-(hexyloxy)benzene, such as benzene-1,3,5-tricarboxamides (BTAs), demonstrate significant importance across various scientific fields due to their simple structure and supramolecular self-assembly behavior. These properties allow BTAs to be used in nanotechnology, polymer processing, and biomedical applications, hinting at potential applications for 1,2-Difluoro-3-(hexyloxy)benzene in creating nanometer-sized structures stabilized by hydrogen bonding and their use in multivalent biomedical applications (Cantekin, de Greef, & Palmans, 2012).

Organic Synthesis and Catalysis

Research into quinoxalines and related heterocyclic compounds, which share structural motifs with 1,2-Difluoro-3-(hexyloxy)benzene, reveals their utility in dyes, pharmaceuticals, and as catalyst ligands. These compounds are formed via condensation reactions and have been explored for their antitumoral properties, suggesting possible roles in synthetic chemistry and therapeutic drug development for 1,2-Difluoro-3-(hexyloxy)benzene (Pareek & Kishor, 2015).

Phase Behavior and Solvent Applications

Ionic liquids with various solutes, including aromatic compounds, demonstrate significant research interest due to their unique phase behaviors and solvent capabilities. Studies on these systems suggest potential applications for 1,2-Difluoro-3-(hexyloxy)benzene in creating new solvent systems with adjustable properties for extracting or separating target molecules from complex mixtures (Visak et al., 2014).

Environmental and Health Impact Studies

Although the focus is on excluding drug-related research, it is worth noting that related aromatic compounds like benzene have been extensively studied for their environmental and health impacts. This body of work underscores the importance of understanding the toxicological and environmental behavior of chemical compounds, including 1,2-Difluoro-3-(hexyloxy)benzene, to ensure their safe and responsible use in various applications (Galbraith, Gross, & Paustenbach, 2010).

Safety And Hazards

Eigenschaften

IUPAC Name |

1,2-difluoro-3-hexoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16F2O/c1-2-3-4-5-9-15-11-8-6-7-10(13)12(11)14/h6-8H,2-5,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJYUARIRPJREFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=C(C(=CC=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90614413 | |

| Record name | 1,2-Difluoro-3-(hexyloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90614413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Difluoro-3-(hexyloxy)benzene | |

CAS RN |

121219-19-0 | |

| Record name | 1,2-Difluoro-3-(hexyloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90614413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide](/img/structure/B38761.png)

![4,5,7-Trimethyl-2-[(4-methylsulfonylphenyl)methylamino]-1,3-benzothiazol-6-ol](/img/structure/B38769.png)

![(10S,13S,16S,19S,22R)-N-[(2S)-1-[[(2R)-1-Amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-13-(2-amino-2-oxoethyl)-19-benzyl-22-[(4-ethoxyphenyl)methyl]-12,15,18,21,24-pentaoxo-16-propan-2-yl-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carboxamide](/img/structure/B38773.png)

![Carbamic acid, [1-(1-methylethyl)-2-propenyl]-, 1,1-dimethylethyl ester, (S)-](/img/structure/B38775.png)